Neodymium(III) iodide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

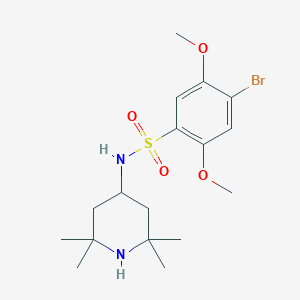

説明

Neodymium (III) iodide is an inorganic salt of iodine and neodymium with the formula NdI3 . Neodymium uses the +3 oxidation state in the compound . The anhydrous compound is a green powdery solid at room temperature .

Synthesis Analysis

Neodymium triiodide can be prepared by heating neodymium and iodine in an inert atmosphere . It can also be prepared by the reaction of neodymium (III) oxide and hydroiodic acid to make a hydrate . The anhydrate can then be obtained by heating the nonahydrate with ammonium iodide .

Molecular Structure Analysis

Neodymium (III) iodide forms green, water-soluble hygroscopic crystals . It forms a nonahydrate crystal NdI3.9H2O – belongs to the orthorhombic crystal system, space group Pmmn, lattice constants a = 1.16604 nm, b = 0.80103 nm, c = 0.89702 nm, Z = 4 .

Chemical Reactions Analysis

Neodymium triiodide was isolated in the ionic form [NdI2(THF)5]+[NdI4(THF)2]– . Its structure and the structure of CpTmI2(THF)3 were established by X-ray diffraction analysis .

Physical and Chemical Properties Analysis

Neodymium (III) iodide has a molar mass of 524.96 g/mol . It has a melting point of 784°C . It forms a nonahydrate crystal NdI3.9H2O .

科学的研究の応用

Molecular Structure Analysis : NdI3 has been studied for its molecular structure using techniques like electron diffraction, revealing its D3h symmetry and equilibrium internuclear distance (Y. Ezhov, S. A. Komarov, V. G. Sevast’yanov, 2000).

Heterometallic Compound Formation : Research indicates that NdI3 reacts with Group 12 metal iodides to form heterometallic compounds. These compounds are of interest due to their structure and potential applications in creating lanthanide-doped iodide matrixes (Louise Huebner, A. Kornienko, T. Emge, J. Brennan, 2004).

Luminescence Studies : Nd-doped fluoroindogallate glasses show high relative thermal sensitivities, making them suitable as luminescent non-contact thermometers. This application leverages the luminescent properties of neodymium (L. Nunes, Adelmo S. Souza, L. Carlos, Oscar L. Malta, 2017).

Polymerization Initiators : NdI3-based complexes have been used as efficient initiators for the ring-opening polymerization of lactide, demonstrating their utility in the field of polymer chemistry (A. Buchard, Rachel H. Platel, Audrey Auffrant, X. Goff, P. Floch, Charlotte K. Williams, 2010).

Rare Earth Element Recycling : Studies on the recycling potential of neodymium, particularly from computer hard disk drives, highlight the importance of NdI3 in sustainable technology and resource management (B. Sprecher, Y. Xiao, A. Walton, J. Speight, R. Harris, R. Kleijn, G. Visser, G. Kramer, 2014).

Sublimation and Thermochemistry : The sublimation properties and thermochemistry of neodymium triiodides have been studied, providing insights into the physical properties of this compound under different conditions (V. Motalov, A. M. Dunaev, L. S. Kudin, M. Butman, K. Krämer, 2020).

Synthesis of Organosilicon Compounds : Research has been conducted on the reactivity of NdI2 (a related compound) with organosilicon halides, demonstrating its potential in the synthesis of various organosilicon compounds (T. V. Balashova, Dmitry M. Kusyaev, T. I. Kulikova, O. Kuznetsova, F. Edelmann, Stephan Giessmann, S. Blaurock, M. N. Bochkarev, 2007).

Safety and Hazards

Neodymium magnets, which are made from Neodymium, are the strongest permanent magnets and therefore pose a greater risk when handled . Consequently, the relevant safety precautions must be taken when coming into contact with neodymium magnets, with particular attention needed to the large neodymium magnets .

将来の方向性

作用機序

Target of Action

Neodymium(III) iodide, also known as Neodymium triiodide, is an inorganic salt of iodine and neodymium

Mode of Action

This compound is characterized by the +3 oxidation state of neodymium . The exact mode of action of this compound is not well understood, and it may vary depending on the specific context or application. In general, the interaction of inorganic compounds with biological systems can involve various mechanisms, such as redox reactions, coordination to proteins, or interference with metal ion homeostasis.

Biochemical Pathways

Iodine plays a vital role in human, plant, and animal life . It’s involved in the biosynthesis of thyroid hormones, which are crucial for normal growth, development, and metabolism . Any impact on iodine metabolism could potentially affect these processes.

Result of Action

It’s known that iodine is essential for the biosynthesis of thyroid hormones, which have widespread effects on the body, including growth, development, and metabolism . Any disruption of iodine homeostasis could potentially have wide-ranging effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other ions or molecules. For instance, the compound is a green, water-soluble, hygroscopic crystal , suggesting that it could be sensitive to moisture.

生化学分析

Biochemical Properties

It is known that neodymium compounds generally exhibit the +3 oxidation state

Cellular Effects

It is known that neodymium compounds can have various effects on cells . For instance, neodymium can stimulate the growth of certain microorganisms and increase the content of chlorophyll A, soluble protein, and the activity of antioxidant defenses .

Molecular Mechanism

It is known that neodymium generally uses the +3 oxidation state in its compounds

Temporal Effects in Laboratory Settings

It is known that neodymium compounds can have various effects over time . For instance, neodymium can stimulate the growth of certain microorganisms and increase the content of chlorophyll A, soluble protein, and the activity of antioxidant defenses .

Metabolic Pathways

It is known that iodine plays various roles in metabolism, including acting as an antioxidant of free radicals, an inducer of the expression of antioxidant enzymes, an activator of apoptotic pathways in neoplastic cells, and a modulator of the immune response .

Transport and Distribution

It is known that neodymium isotopes can be distributed and transported in deep water .

特性

| { "Design of the Synthesis Pathway": "The synthesis of Neodymium triiodide can be achieved through a precipitation reaction by reacting neodymium chloride and potassium iodide in an aqueous solution.", "Starting Materials": [ "Neodymium chloride (NdCl3)", "Potassium iodide (KI)", "Deionized water" ], "Reaction": [ "Dissolve 10 g of neodymium chloride (NdCl3) in 100 mL of deionized water.", "Dissolve 12.6 g of potassium iodide (KI) in 100 mL of deionized water.", "Add the potassium iodide solution dropwise to the neodymium chloride solution while stirring continuously.", "The mixture will turn yellow as Neodymium triiodide (NdI3) precipitates.", "Filter the precipitate and wash it with deionized water to remove any impurities.", "Dry the Neodymium triiodide (NdI3) in a vacuum oven at 80°C for 24 hours." ] } | |

CAS番号 |

13813-24-6 |

分子式 |

I3Nd |

分子量 |

524.96 g/mol |

IUPAC名 |

neodymium(3+);triiodide |

InChI |

InChI=1S/3HI.Nd/h3*1H;/q;;;+3/p-3 |

InChIキー |

DKSXWSAKLYQPQE-UHFFFAOYSA-K |

SMILES |

I[Nd](I)I |

正規SMILES |

[I-].[I-].[I-].[Nd+3] |

| 13813-24-6 | |

ピクトグラム |

Irritant; Health Hazard |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]indoline](/img/structure/B224975.png)

![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B224993.png)

![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B224999.png)

![1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B225000.png)